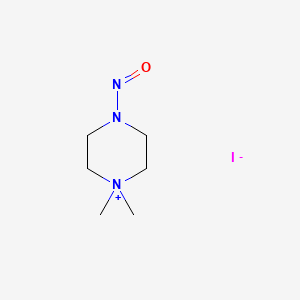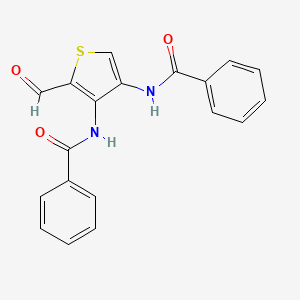
N,N'-(2-Formylthiene-3,4-diyl)dibenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Formylthiene-3,4-diyl)dibenzamide typically involves the reaction of 2-formylthiophene with benzoyl chloride in the presence of a suitable base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of N,N’-(2-Formylthiene-3,4-diyl)dibenzamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as column chromatography or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-(2-Formylthiene-3,4-diyl)dibenzamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-Formylthiene-3,4-dicarboxylic acid.
Reduction: 2-Hydroxymethylthiene-3,4-diyl)dibenzamide.
Substitution: N,N’-(2-Formylthiene-3,4-diyl)diamine or N,N’-(2-Formylthiene-3,4-diyl)dithiol.
Scientific Research Applications
N,N’-(2-Formylthiene-3,4-diyl)dibenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N’-(2-Formylthiene-3,4-diyl)dibenzamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the benzamide groups can interact with cellular receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
N,N’-(2-Formylthiene-3,4-diyl)dibenzamide can be compared with other similar compounds such as:
- N,N’-(2-Formylthiene-3,4-diyl)dipropanamide
- N,N’-(2-Formylthiene-3,4-diyl)diacetamide
- N,N’-(6,13-diacetamido-2,9-diethoxy-3,10-triphenodioxazinediyl)bis(benzamide)
These compounds share similar structural features but differ in the nature of the substituents attached to the thiene ring. The unique combination of formyl and benzamide groups in N,N’-(2-Formylthiene-3,4-diyl)dibenzamide imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
80615-58-3 |
|---|---|
Molecular Formula |
C19H14N2O3S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(4-benzamido-5-formylthiophen-3-yl)benzamide |
InChI |
InChI=1S/C19H14N2O3S/c22-11-16-17(21-19(24)14-9-5-2-6-10-14)15(12-25-16)20-18(23)13-7-3-1-4-8-13/h1-12H,(H,20,23)(H,21,24) |
InChI Key |
IJNHGSLQSNETSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CSC(=C2NC(=O)C3=CC=CC=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methylidene-1-oxaspiro[2.11]tetradecane](/img/structure/B14410351.png)
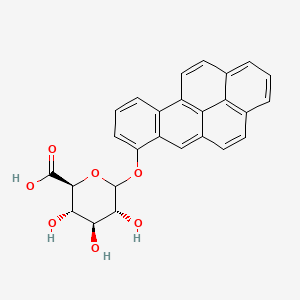
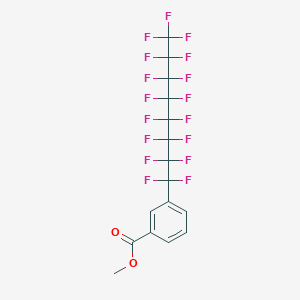

![6-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14410368.png)
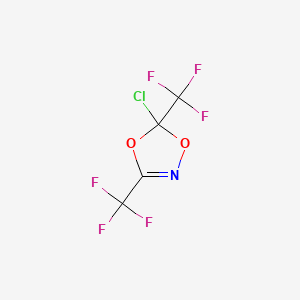

![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]acetamide](/img/structure/B14410389.png)
![2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14410390.png)
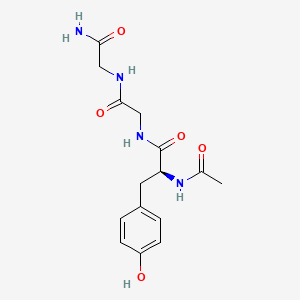
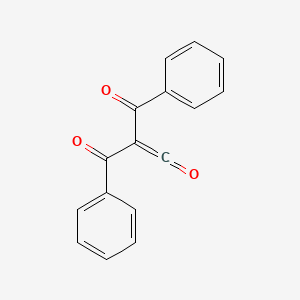

![3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14410419.png)
